LogP Shift Induced by 3‑Bromo Substitution Alters Partitioning Behavior vs. Des‑Bromo Pyridine‑2‑Carbohydrazide
Computational prediction using ACD/Labs Percepta indicates that 3‑bromo‑2‑pyridinecarbohydrazide possesses a LogP of +0.45, whereas the non‑brominated pyridine‑2‑carbohydrazide (CAS 1452‑63‑7) has a LogP of –0.58 . This >1 log unit shift significantly alters the partitioning behavior and membrane permeability potential of derived compounds.
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 0.4476 |
| Comparator Or Baseline | Pyridine-2-carbohydrazide (des-bromo), LogP = -0.58 |
| Quantified Difference | ΔLogP ≈ +1.03 (over 10‑fold increase in octanol/water partitioning) |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00; neutral species prediction |
Why This Matters
A >10‑fold change in calculated lipophilicity influences drug‑likeness, PAMPA permeability, and nonspecific binding; researchers requiring a balance of hydrophilicity for oral absorption or aqueous solubility cannot arbitrarily exchange these building blocks.
